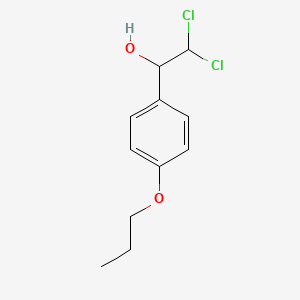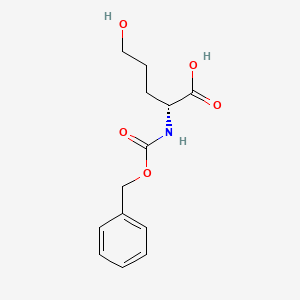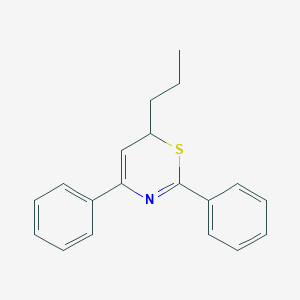
2,4-diphenyl-6-propyl-6H-1,3-thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-diphenyl-6-propyl-6H-1,3-thiazine is a heterocyclic compound that belongs to the thiazine family Thiazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diphenyl-6-propyl-6H-1,3-thiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-diphenyl-6-propyl-6H-1,3-thiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the thiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups on the phenyl rings .
Applications De Recherche Scientifique
2,4-diphenyl-6-propyl-6H-1,3-thiazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in research to understand its interactions with biological targets and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Mécanisme D'action
The mechanism of action of 2,4-diphenyl-6-propyl-6H-1,3-thiazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact pathways and targets involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-diphenyl-6-propyl-4H-1,3-thiazine
- 4,6-diphenyl-6H-1,3-thiazine-2-amine
- 3-(4,6-diphenyl-6H-1,3-thiazin-2-yl)-2-(4-methoxyphenyl)thiazolidin-4-one
Uniqueness
2,4-diphenyl-6-propyl-6H-1,3-thiazine is unique due to its specific substituents on the thiazine ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
59824-89-4 |
|---|---|
Formule moléculaire |
C19H19NS |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
2,4-diphenyl-6-propyl-6H-1,3-thiazine |
InChI |
InChI=1S/C19H19NS/c1-2-9-17-14-18(15-10-5-3-6-11-15)20-19(21-17)16-12-7-4-8-13-16/h3-8,10-14,17H,2,9H2,1H3 |
Clé InChI |
VUGJNCSLINCGBV-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


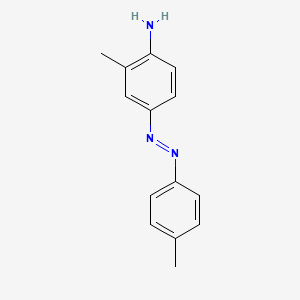

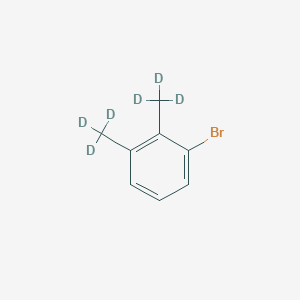
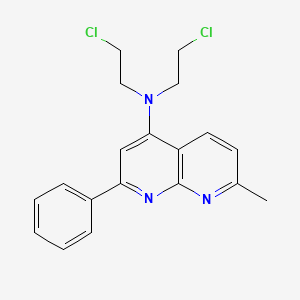
![10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14020084.png)

![4-Bromo-7-chlorobenzo[d]thiazole](/img/structure/B14020090.png)
![2-(4-Methylbenzenesulfonyl)-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14020097.png)

